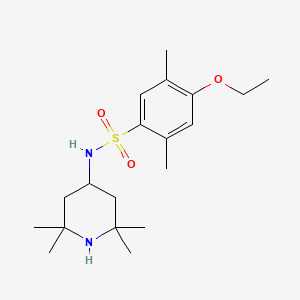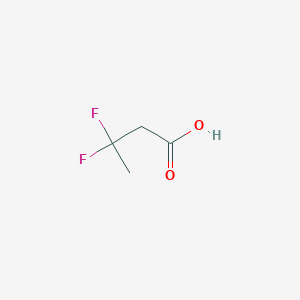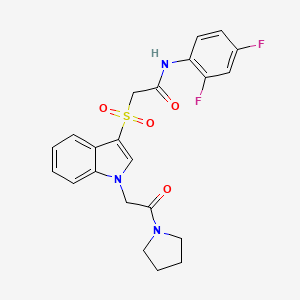
4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is an organic compound containing several functional groups. These include an ether group (ethoxy), a sulfonamide group, and a piperidine ring, which is a type of cyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ether group might be susceptible to acid-catalyzed cleavage, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether and a sulfonamide could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One significant area of application for benzenesulfonamide derivatives is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). These properties are crucial for the effectiveness of PDT, as they allow for targeted destruction of cancer cells while minimizing damage to surrounding healthy tissue.
Antimicrobial and Antifungal Activities
Research into benzenesulfonamide derivatives has also uncovered their potential in combating microbial and fungal infections. A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and screened for their anti-HIV and antifungal activities. Some of these compounds showed promising results, opening new avenues for the development of antimicrobial and antifungal agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Antiproliferative Activity
The exploration of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents has been conducted, with several compounds showing high antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines. This research indicates the potential of these compounds as lead agents for the development of new anticancer drugs (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-9-14(3)17(10-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUTOWSMFJTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2725038.png)
![6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2725040.png)
![7-butyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725043.png)
![2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2)](/img/structure/B2725044.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2725045.png)

![ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2725051.png)
![ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2725052.png)
![ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2725053.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725054.png)

![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)
